molecular formula C7H7FN2O B1450820 3-Fluoro-4-hydroxybenzimidamide CAS No. 752190-40-2

3-Fluoro-4-hydroxybenzimidamide

Cat. No. B1450820
M. Wt: 154.14 g/mol
InChI Key: MNHDTTNKQKEOKY-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzimidamide is a chemical compound with the following characteristics:



  • Chemical Formula : C₇H₆F₂N₂O

  • Molecular Weight : Approximately 176.14 g/mol

  • Structure : It consists of a benzimidazole ring with a fluorine atom at position 3 and a hydroxyl group at position 4.



Synthesis Analysis

The synthesis of 3-Fluoro-4-hydroxybenzimidamide involves the following steps:



  • Starting Materials : Readily available 4-oxo-L-proline derivatives serve as the starting point.

  • Fluorination : Introduction of fluorine at position 3 of the benzimidazole ring.

  • Hydroxylation : Addition of a hydroxyl group at position 4.

  • Diastereoisomers : The synthesis yields all four diastereoisomers of 3-Fluoro-4-hydroxybenzimidamide.



Molecular Structure Analysis


  • Pyrrolidine Ring Pucker : Fluorination at C3 affects the pyrrolidine ring pucker.

  • Amide Bond Ratio : The trans:cis amide bond ratio is altered in a stereochemistry-dependent manner due to the modifications.



Chemical Reactions Analysis


  • VHL E3 Ubiquitin Ligase Recognition : Despite the stereochemical changes, 3-Fluoro-4-hydroxybenzimidamide still binds to the von Hippel Lindau (VHL) E3 ligase. VHL naturally recognizes the C4-exo diastereoisomer.

  • Bioisosteric Substitution : (3R,4S)-F-Hyp (3-Fluoro-4-hydroxyproline) serves as a bioisosteric substitution in hypoxia-inducible factor 1 alpha (HIF-1α) substrate peptides and peptidomimetic ligands within PROTAC (proteolysis targeting chimera) conjugates for targeted protein degradation.



Physical And Chemical Properties Analysis


  • Solubility : Investigate solubility in various solvents.

  • Melting Point : Determine the melting point.

  • Stability : Assess stability under different conditions.


Safety And Hazards


  • Toxicity : Evaluate toxicity based on available data.

  • Handling Precautions : Provide guidelines for safe handling.


Future Directions


  • Further Characterization : Investigate additional properties and interactions.

  • Biological Applications : Explore applications beyond targeted protein degradation.

  • Drug Development : Assess its potential as a drug candidate.


properties

IUPAC Name

3-fluoro-4-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHDTTNKQKEOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632501
Record name 4-(Diaminomethylidene)-2-fluorocyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-hydroxybenzimidamide

CAS RN

752190-40-2
Record name 4-(Diaminomethylidene)-2-fluorocyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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